N-Carbobenzyloxy-4-keto-L-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454390 | |
| Record name | N-Carbobenzyloxy-4-keto-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64187-47-9 | |
| Record name | N-Carbobenzyloxy-4-keto-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64187-47-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Proline and Its Derivatives in Chemical Biology and Organic Synthesis
Proline is a unique proteinogenic amino acid, distinguished by its secondary amine where the side chain loops back to bond with the backbone nitrogen, forming a rigid pyrrolidine (B122466) ring. wikipedia.org This cyclic structure imparts significant conformational rigidity compared to other amino acids, causing it to act as a "structural disruptor" in the middle of alpha-helices and beta-sheets, while being commonly found in protein turns. wikipedia.orgnih.gov This rigidity is crucial for the three-dimensional structure of proteins, most notably in collagen, the most abundant protein in animals, where proline and its hydroxylated derivative, hydroxyproline (B1673980), are essential for its stable triple-helical structure. wikipedia.orgnih.gov
Beyond its structural role in proteins, proline and its derivatives are powerful tools in organic synthesis. L-proline itself has emerged as a highly effective and environmentally benign organocatalyst, particularly in asymmetric synthesis, a field that has garnered Nobel Prize recognition. numberanalytics.com Its chiral nature allows it to catalyze reactions with high enantioselectivity, which is critical in the synthesis of chiral drug molecules. numberanalytics.com
Chemists have synthesized a vast array of proline derivatives to expand upon its natural functionality. These derivatives are pivotal in:
Drug Discovery: Proline analogs are integrated into drug candidates to develop enzyme inhibitors, receptor agonists, and antibiotics. ontosight.ai They are investigated for potential treatments of conditions like hypertension and inflammatory diseases.
Biomaterials: Proline-rich peptides are important in tissue engineering, contributing to the structural integrity of biomaterials for wound healing.
Chemical Biology: Derivatives like (2S)-4-ketoproline are used as electrophilic probes to study and modify proteins like collagen, facilitating the development of new biomaterials through chemoselective ligation. nih.govnih.gov
The diverse applications underscore the foundational importance of the proline scaffold in both understanding biological systems and advancing synthetic chemistry. organic-chemistry.orgcatalysis.blog
| Proline Derivative | Significance/Application |
| Hydroxyproline | Key component of collagen, providing structural stability. |
| 5-oxo-proline | Used in peptide synthesis and other chemical reactions due to its reactivity. |
| (2S,4S)- and (2S,4R)-5-hydroxypipecolic acid | Fragments for synthesizing novel cysteine protease inhibitors. organic-chemistry.org |
| (2S)-4-ketoproline (Kep) | An electrophilic proline analog used for bioconjugation in collagen-mimetic peptides. nih.govnih.gov |
Role of Protecting Groups in Amino Acid Chemistry, Specifically Carbobenzyloxy Cbz
In peptide synthesis and the chemical modification of amino acids, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. This is the role of "protecting groups." For the amino group of an amino acid, one of the most historically significant and widely used protecting groups is the Carbobenzyloxy group, commonly abbreviated as Cbz or Z . total-synthesis.combachem.com
Introduced by Leonidas Zervas and his mentor Max Bergmann in 1932, the Cbz group revolutionized peptide chemistry, enabling the controlled synthesis of oligopeptides for the first time. total-synthesis.comniscpr.res.in The Cbz group is a benzyloxycarbonyl moiety that converts the nucleophilic amine into a much less reactive carbamate. total-synthesis.com This protection is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.comniscpr.res.in
Key features of the Cbz protecting group include:
Stability: The Cbz group is stable to a wide range of conditions, including basic and mildly acidic environments, making it compatible with many synthetic steps. total-synthesis.com
Orthogonality: It is orthogonal to other common protecting groups like Boc and Fmoc, meaning one type of group can be removed without affecting the other, allowing for complex, multi-step syntheses. total-synthesis.com
Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). This mild cleavage condition is a hallmark of its utility. total-synthesis.combachem.com It can also be removed by strong acids like HBr in acetic acid, though this is less common. bachem.com
The invention of the Cbz group was a pivotal moment that laid the groundwork for modern solid-phase and solution-phase peptide synthesis, a technology essential for producing peptide-based drugs and research tools. niscpr.res.innumberanalytics.comproprep.com
| Protecting Group | Abbreviation | Typical Cleavage Condition |
| Carbobenzyloxy | Cbz, Z | Catalytic Hydrogenolysis (H₂/Pd) |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., Trifluoroacetic Acid) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
Historical Context and Evolution of Research on Keto Proline Analogues
Classical Synthetic Approaches for N-Carbobenzyloxy-4-keto-L-proline
Classical methods for synthesizing this compound typically rely on a sequential modification of the L-proline scaffold. This involves the protection of the amine, followed by the introduction of the carbonyl group.
Protecting the secondary amine of the proline ring is a crucial first step in the synthesis to prevent unwanted side reactions during subsequent transformations. smolecule.com The Carbobenzyloxy (Cbz or Z) group is a commonly employed protecting group for this purpose. smolecule.com The protection is typically achieved by reacting L-proline with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. chemicalbook.com The solution of L-proline is made alkaline, often with sodium hydroxide, and the protecting agent is added portionwise at a controlled temperature, usually between 0–5 °C. chemicalbook.com
Besides the Cbz group, other protecting groups are also utilized in proline chemistry, each with its own advantages for specific synthetic routes. The tert-Butoxycarbonyl (Boc) group is another widely used protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.comgoogle.com The choice of protecting group is critical as it influences the reaction conditions for both its introduction and subsequent removal.
Table 1: Common Protecting Groups for L-Proline
| Protecting Group | Abbreviation | Reagent for Introduction | Key Characteristics |
|---|---|---|---|
| Carbobenzyloxy | Cbz, Z | Benzyl Chloroformate (Cbz-Cl) | Stable to mild acid and base; removed by hydrogenolysis. smolecule.comchemicalbook.com |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl Dicarbonate ((Boc)₂O) | Stable to base; removed by strong acid (e.g., TFA). google.comgoogle.com |
The introduction of the keto group at the C-4 position is most commonly achieved through the oxidation of a corresponding N-protected-4-hydroxy-L-proline derivative. smolecule.com A classical and direct method involves the oxidation of N-Carbobenzyloxy-4-hydroxy-L-proline. smolecule.com Reagents such as chromic acid in acetone (B3395972) have been historically used for this transformation, yielding the desired this compound in good yields (75-85%). smolecule.com
More modern and milder oxidation methods have also been developed to improve selectivity and reduce environmental impact. These include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations. For instance, a method for synthesizing an N-Boc protected 4-keto-proline derivative involves the use of TEMPO in the presence of a co-oxidant like trichloroisocyanuric acid (TCCA). google.com The choice of oxidant is crucial for avoiding over-oxidation or side reactions.
Table 2: Selected Oxidation Methods for Converting Hydroxyproline to Ketoproline
| Reagent/System | Description | Typical Conditions | Reference |
|---|---|---|---|
| Chromic Acid (Jones Oxidation) | A strong oxidizing agent. | Acetone, room temperature. | smolecule.com |
| TEMPO/TCCA | A catalytic system for selective oxidation of alcohols. | Dichloromethane (B109758) solvent. | google.com |
| Dess-Martin Periodinane (DMP) | A mild and selective oxidant for primary and secondary alcohols. | Dichloromethane solvent. | nih.gov |
While the oxidation of hydroxyproline is the most direct route, synthetic strategies involving condensation reactions can also be envisioned for constructing the pyrrolidine (B122466) ring or its precursors. The reaction of α-amino acids and their derivatives with carbonyl compounds represents a viable strategy for creating structurally diverse nitrogen-containing heterocycles. acs.orgnih.gov For example, an unconventional Claisen-type condensation reaction has been reported between 4-hydroxyproline (B1632879) esters and ketones. acs.orgnih.gov This specific reaction proceeds via an in-situ formed enamine intermediate and leads to the formation of bicyclic pyrrolizinone structures rather than the direct formation of a simple 4-keto-proline. acs.orgnih.gov
Proline itself can act as an organocatalyst, promoting aldol (B89426) condensation reactions between ketones and aldehydes. acs.orgnih.gov These reactions typically proceed through enamine intermediates. While these examples highlight the reactivity of the proline scaffold in condensation chemistry, the direct synthesis of N-Cbz-4-keto-L-proline from acyclic α-keto acid derivatives is a less commonly documented classical approach.
Advanced and Stereoselective Synthetic Pathways to this compound and its Derivatives
Advanced synthetic methods offer greater control over stereochemistry and provide access to a wider range of derivatives. These pathways are essential for creating specific isomers required for biologically active molecules.
The keto group of N-Cbz-4-keto-L-proline is a versatile functional handle that can be stereospecifically reduced to yield either cis- or trans-4-hydroxyproline derivatives. This transformation is significant as the stereochemistry of the 4-hydroxyl group profoundly influences the conformation and biological activity of peptides containing it. nih.gov Studies have shown that 4-keto-L-proline can be reduced to hydroxyproline. nih.gov The choice of reducing agent dictates the stereochemical outcome.
For example, reduction with sodium borohydride (B1222165) often leads to the thermodynamically more stable cis-hydroxyproline derivative. In contrast, sterically hindered reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the trans-hydroxyproline isomer. This controlled reduction is a key step in "proline editing," a technique used to synthesize peptides with stereospecifically modified proline residues. nih.gov
The most practical and widely used advanced synthesis of this compound starts from a readily available, protected hydroxyproline derivative. smolecule.com The synthesis typically begins with commercially available trans-4-hydroxy-L-proline. chemicalbook.comsigmaaldrich.com
The synthetic sequence involves:
Protection of the nitrogen atom: The amino group of trans-4-hydroxy-L-proline is protected, often with a Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc) group. For the target molecule, N-Cbz-trans-4-hydroxy-L-proline is the key intermediate. chemicalbook.com
Oxidation of the hydroxyl group: The secondary alcohol at the C-4 position of the protected hydroxyproline is then oxidized to the corresponding ketone. smolecule.comnih.gov This step is critical and various modern oxidation reagents are employed to ensure high yield and selectivity, as detailed in section 2.1.2.
This pathway is highly efficient because it leverages the defined stereochemistry of the starting hydroxyproline, which is derived from natural sources. The "proline editing" approach, for example, utilizes Fmoc-protected hydroxyproline incorporated into a peptide on a solid support, followed by selective oxidation of the hydroxyl group to the ketone. nih.gov This allows for the site-specific creation of a 4-ketoproline residue within a larger peptide sequence.
Table 3: Key Intermediates in the Synthesis from Hydroxyproline
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| trans-4-Hydroxy-L-proline | A naturally derived amino acid. | Starting material. |
| N-Carbobenzyloxy-trans-4-hydroxy-L-proline | The Cbz-protected starting material. | Precursor for oxidation. chemicalbook.com |
| N-Boc-trans-4-hydroxy-L-proline | The Boc-protected starting material. | Alternative precursor for oxidation. sigmaaldrich.com |
Derivatization from Epoxyproline Intermediates
The synthesis of this compound and its analogues can be achieved through the derivatization of epoxyproline intermediates. This method provides a versatile route to various substituted proline derivatives. The process typically involves the initial formation of an epoxide on the proline ring, which can then be opened by various nucleophiles to introduce functionality at specific positions.
For instance, the reaction of an N-protected 4,5-epoxyproline derivative with a suitable nucleophile can lead to the formation of 4-substituted proline analogues. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the nature of the nucleophile, the solvent, and the protecting group on the nitrogen atom. Subsequent oxidation of the resulting hydroxyl group at the C4 position yields the desired 4-keto-L-proline derivative.
Cyclization Reactions for Pyrrolidine-Based Scaffolds.nih.govqub.ac.uk
The pyrrolidine ring, the core structure of proline, is a prevalent scaffold in many biologically active compounds. nih.gov Cyclization reactions represent a fundamental and widely employed strategy for the construction of this five-membered nitrogen heterocycle. nih.govqub.ac.uk These reactions typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure.
Various cyclization strategies have been developed for the synthesis of pyrrolidine-based scaffolds, including intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds, and cycloaddition reactions. The choice of the specific cyclization method depends on the desired substitution pattern and stereochemistry of the final pyrrolidine product. For the synthesis of this compound analogues, the cyclization precursor would need to be appropriately functionalized to allow for the introduction of the keto group at the 4-position and the carbobenzyloxy protecting group on the nitrogen.
Memory of Chirality Principles in Stereoselective Cyclizations.nih.govprinceton.edunih.gov
The principle of "memory of chirality" (MOC) is a powerful strategy in asymmetric synthesis where the stereochemical information of a chiral starting material is temporarily retained in a reactive intermediate that has lost its original stereocenter. nih.govprinceton.edu This concept has been successfully applied to the stereoselective synthesis of proline derivatives. nih.gov
In the context of cyclization reactions, a chiral non-racemic precursor can be converted into a transient, achiral or rapidly racemizing intermediate, such as an enolate. princeton.edu Due to the "memory" of the initial chirality, this intermediate can then cyclize in a stereoselective manner to afford a chiral proline derivative with high enantiomeric excess. The effectiveness of this approach relies on the kinetics of the reaction, where the rate of the stereoselective cyclization is significantly faster than the rate of racemization of the intermediate. princeton.edu This methodology has been particularly useful in generating 4-hydroxy-α-methylprolines with good yield and selectivity. nih.gov
Ring-Closing Metathesis in Proline Analogue Synthesis.nih.govorgsyn.orgwikipedia.orgorganic-chemistry.org
Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of cyclic compounds, including proline analogues. nih.govwikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, such as ethylene. wikipedia.orgorganic-chemistry.org
For the synthesis of proline analogues, a diene precursor containing a nitrogen atom can be subjected to RCM to construct the five-membered pyrrolidine ring. nih.govorganic-chemistry.org This method is highly valued for its functional group tolerance and its ability to create rings of various sizes. nih.govwikipedia.org The resulting unsaturated proline analogue can then be further functionalized. For example, the double bond within the newly formed ring can be hydrogenated or subjected to other transformations to introduce desired substituents. The efficiency of the RCM reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. orgsyn.org
Flow Chemistry and Continuous Synthesis Techniques for Proline Intermediates.researchgate.netrsc.orgaurigeneservices.comcuriaglobal.comacs.org
Flow chemistry, or continuous flow synthesis, has gained significant traction in the pharmaceutical industry as a powerful technology for the production of active pharmaceutical ingredients (APIs) and their intermediates. aurigeneservices.comcuriaglobal.comacs.org This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. aurigeneservices.comcuriaglobal.com
The synthesis of proline intermediates can be effectively translated from batch to continuous flow systems. researchgate.net In a typical flow setup, reactants are continuously pumped through a reactor, which can be a heated or cooled tube or a microreactor, where the reaction takes place. aurigeneservices.com This allows for precise control of residence time, temperature, and pressure, leading to improved yields, selectivity, and product purity. aurigeneservices.com The use of immobilized catalysts or reagents in packed-bed reactors further enhances the efficiency and sustainability of the process by allowing for easy separation and recycling of the catalyst. researchgate.net Computational fluid dynamics (CFD) can be employed as a valuable tool to model and optimize reaction conditions in continuous flow reactors, reducing the need for extensive experimentation. rsc.org
Synthesis of Diverse this compound Analogues
The versatile scaffold of this compound allows for the synthesis of a wide array of analogues through various chemical transformations. These modifications can be introduced at different positions of the proline ring, leading to derivatives with diverse structural and electronic properties.
Preparation of Halogenated Proline Derivatives.google.com
Halogenated proline derivatives are valuable building blocks in medicinal chemistry and peptide science. The introduction of halogen atoms can significantly alter the conformational preferences and biological activity of proline-containing peptides.
A common strategy for the preparation of halogenated proline derivatives involves the conversion of a hydroxyl group to a halide. For example, starting from a 4-hydroxyproline derivative, the hydroxyl group can be transformed into a good leaving group, such as a sulfonate ester. Subsequent nucleophilic substitution with a halide source, such as an alkali metal halide, can then introduce the desired halogen atom at the 4-position. The stereochemistry of this reaction can often be controlled to yield either the cis or trans isomer, depending on the reaction conditions and the stereochemistry of the starting alcohol. A patented method describes the synthesis of N-substituted 4-ketoproline derivatives, which can serve as precursors for halogenated analogues, using halogenated solvents like dichloromethane or chloroform (B151607) during the oxidation step. google.com
Functionalized Proline-Derived Azabicycloalkane Amino Acids Synthesis
Azabicycloalkane amino acids are constrained dipeptide mimics that have garnered significant interest in drug discovery due to their ability to impart conformational rigidity to peptide structures. The synthesis of these bicyclic systems often originates from functionalized proline derivatives.
One notable approach involves the preparation of peptide analogues containing 4-keto-L-proline. An improved synthesis for such compounds has been described, which can serve as a precursor for further elaboration. A key step in these synthetic routes is the fluorination of a Z-4-keto-L-proline benzyl ester using diethylaminosulfur trifluoride (DAST) to yield the corresponding Z-4,4-difluoro-L-proline benzyl ester. nih.gov More broadly, dipeptide derivatives incorporating 4-keto-L-proline have been synthesized, which are then subjected to fluorination with DAST. nih.gov The synthesis of Boc-4-keto-L-proline from Boc-4-hydroxy-L-proline via chromium trioxide oxidation provides another pathway to this key intermediate. nih.gov
While direct synthesis of azabicycloalkanes from N-Cbz-4-keto-L-proline is not extensively detailed, the presence of the keto group offers a synthetic handle for intramolecular cyclization reactions, a common strategy for forming bicyclic systems. For instance, the keto group could be transformed into other functionalities that can participate in ring-closing reactions. The design and synthesis of proline-based melanocortin receptor agonists have utilized a conformationally restricted dipeptide mimic approach, highlighting the importance of stereochemistry in the pyrrolidine ring for biological activity. nih.gov
A general overview of the synthetic approach to dipeptides containing 4-keto-L-proline, which can be precursors to more complex structures, is presented below:
| Step | Description | Reagents/Conditions |
| 1 | Protection of L-proline | (Cbz)₂O or Boc₂O |
| 2 | Introduction of 4-hydroxy group | Various methods |
| 3 | Oxidation of 4-hydroxyproline derivative | Chromium trioxide |
| 4 | Peptide coupling | Standard peptide coupling reagents |
| 5 | Further functionalization (e.g., fluorination) | DAST |
This table provides a generalized sequence for the synthesis of 4-keto-L-proline containing peptides.
Macrocyclic Compounds Derived from Protected Proline
Macrocyclic peptides are of significant interest in drug discovery due to their enhanced proteolytic stability and ability to bind to challenging protein targets. The incorporation of proline and its derivatives can induce turns in the peptide backbone, pre-organizing the linear precursor for macrocyclization. nih.gov
The synthesis of macrocyclic compounds can be achieved through various strategies, including those that could potentially leverage the functionality of N-Cbz-4-keto-L-proline. For instance, the ketoacid-hydroxylamine (KAHA) ligation is a powerful method for the macrocyclization of unprotected linear peptides. This reaction proceeds under mild conditions and involves the formation of a stable bond between a C-terminal ketoacid and an N-terminal hydroxylamine (B1172632). nih.gov The keto group in N-Cbz-4-keto-L-proline, after incorporation into a peptide and appropriate manipulation of the termini, could theoretically participate in such a cyclization strategy.
Furthermore, the synthesis of peptide analogues containing 4-keto-L-proline provides the necessary precursors for building linear peptides that can subsequently be cyclized. nih.gov The general strategy involves the synthesis of a linear peptide containing the protected proline derivative, followed by deprotection and intramolecular cyclization. The choice of coupling reagents and reaction conditions is crucial to minimize side reactions such as epimerization. nih.gov
The formation of macrocycles often relies on achieving a conformation that favors intramolecular reaction over intermolecular polymerization. The inherent turn-inducing properties of proline residues are advantageous in this regard.
Below is a conceptual outline for the synthesis of a macrocyclic peptide containing a modified proline residue:
| Step | Description | Key Considerations |
| 1 | Solid-phase or solution-phase synthesis of a linear peptide | Incorporation of a protected, functionalized proline derivative. |
| 2 | Deprotection of the peptide termini | Selective removal of N- and C-terminal protecting groups. |
| 3 | Macrocyclization | High dilution conditions to favor intramolecular reaction; choice of appropriate coupling or ligation chemistry. |
| 4 | Purification | Chromatographic techniques to isolate the desired macrocycle. |
This table illustrates a general workflow for the synthesis of macrocyclic peptides from linear precursors containing functionalized proline.
Reactivity of the Keto Moiety
The ketone at the C4 position of the proline ring is a key functional group that enables the synthesis of a wide range of 4-substituted proline derivatives. This electrophilic center readily undergoes reactions with various nucleophiles. nih.gov
The keto group of N-Cbz-4-keto-L-proline can be converted into an amino group through reductive amination. This process involves the reaction of the ketone with an amine to form a transient imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com This pathway is crucial for the synthesis of 4-amino-L-proline derivatives, which are valuable building blocks for peptides and peptidomimetics. nih.gov
The reaction typically requires a reducing agent that can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than agents like sodium borohydride (NaBH₄) and are effective under weakly acidic conditions that favor imine formation. masterorganicchemistry.com Catalytic hydrogenation can also be employed to achieve the reduction. smolecule.com The choice of amine and reaction conditions allows for the introduction of diverse substituents at the 4-position of the proline ring. nih.gov
| Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|
| One-pot Reductive Amination | Amine (e.g., NH₃, R-NH₂), NaBH₃CN or NaBH(OAc)₃ | Forms 4-amino-L-proline derivatives; avoids isolation of imine intermediate. | masterorganicchemistry.com |
| Catalytic Hydrogenation | Amine, H₂, Hydrogenation Catalyst (e.g., Pd/C) | Can simultaneously deprotect the Cbz group if conditions are harsh. | smolecule.com |
The electrophilic nature of the ketone carbonyl group allows for various nucleophilic addition reactions. nih.gov A significant application is the condensation with hydroxylamine derivatives to form stable oxime linkages. For instance, the reaction of a peptide containing a 4-ketoproline residue with aminooxy-biotin results in the formation of a biotinylated peptide through an oxime bond. nih.gov This chemoselective ligation strategy is valuable in bioconjugation for labeling proteins and developing new biomaterials, as the ketone provides a reactive handle that is orthogonal to the nucleophilic side chains of natural amino acids. nih.gov The reaction proceeds efficiently without compromising the conformational stability of peptide structures like the collagen triple helix. nih.gov
| Nucleophile | Product | Application | Reference |
|---|---|---|---|
| Alkoxyamine (R-ONH₂) | Oxime | Bioconjugation, Peptide labeling | nih.gov |
Transformations Involving the Carbobenzyloxy Protecting Group
The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions. total-synthesis.comresearchgate.net Its removal is a key step in the synthesis of proline-containing peptides.
The Cbz group is orthogonal to many other protecting groups, such as Boc and Fmoc, as it is stable to mild acids and bases. total-synthesis.com Its removal is most commonly achieved through hydrogenolysis.
Catalytic Hydrogenolysis : This is the classic method for Cbz deprotection. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.com The process involves the cleavage of the benzylic carbon-oxygen bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com
Transfer Hydrogenolysis : For substrates containing functional groups that are sensitive to catalytic reduction (e.g., alkynes), transfer hydrogenation offers a milder alternative. Reagents like sodium borohydride (NaBH₄) in the presence of catalytic Pd-C can be used to generate hydrogen in situ, avoiding the need for a hydrogen gas cylinder. researchgate.net This method is rapid and efficient for deprotecting both N-Cbz groups and benzyl esters. researchgate.net
Chemical Cleavage : Novel methods using low-carbon alcohols like methanol (B129727) or ethanol (B145695) have been developed for Cbz deprotection in specific heterocyclic compounds. eurekaselect.comresearchgate.net Another strategy involves nucleophilic deprotection using reagents like 2-mercaptoethanol (B42355) in the presence of a base, which is beneficial for substrates with sensitive functionalities that are incompatible with hydrogenolysis. organic-chemistry.org
| Method | Reagents | Selectivity/Advantages | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Clean, high-yielding; sensitive to other reducible groups. | total-synthesis.com |
| Transfer Hydrogenolysis | NaBH₄, Pd/C, in MeOH | Rapid, avoids H₂ gas; user-friendly. | researchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA | Superior for substrates with sensitive functionalities (e.g., alkynes). | organic-chemistry.org |
| Alcoholysis | Methanol, Ethanol, or t-Butanol | Mild; effective for certain heterocyclic amine compounds. | eurekaselect.comresearchgate.net |
While the Cbz group itself is typically removed rather than substituted, the term can also refer to its cleavage by nucleophiles. smolecule.com Nucleophilic deprotection protocols involve the attack of a nucleophile on the Cbz group, leading to its removal. For example, treatment with 2-mercaptoethanol and potassium phosphate (B84403) represents a nucleophilic deprotection that is orthogonal to standard hydrogenolysis or acid-mediated methods. organic-chemistry.org Once the Cbz group is removed, the resulting free secondary amine at the N-terminus becomes a nucleophile itself, ready to participate in subsequent reactions, most commonly peptide bond formation. smolecule.com
Ring Contractions and Expansions in Proline Systems
The rigid five-membered ring of proline can undergo structural modifications, leading to ring-expanded or contracted systems, although these are less common transformations for N-Cbz-4-keto-L-proline itself and are more generally applied to proline derivatives. These transformations are significant for creating novel amino acid scaffolds for use in drug discovery.
Ring Expansion : Proline derivatives can undergo regioisomeric ring expansion reactions. For example, a diastereoselective synthesis of (2S,4S)- and (2S,4R)-5-hydroxypipecolic acid (a six-membered ring system) has been achieved through a pathway involving the ring expansion and stereoselective reduction of a proline-derived intermediate. organic-chemistry.org Such fragments are useful in the synthesis of novel protease inhibitors. organic-chemistry.org
Ring-Closing Metathesis : By introducing allyl groups onto the proline ring or adjacent residues in a peptide chain, ring-closing metathesis (RCM) can be used to form bicyclic and macrocyclic proline-containing peptides. datapdf.com For instance, RCM between an allyl group at C(5) of a proline derivative and another allyl group on an adjacent glycine (B1666218) can form macrocycles of varying ring sizes with well-defined geometry around the proline amide bond. datapdf.com
Oxidative and Reductive Chemical Transformations of this compound
This compound is a versatile intermediate in organic synthesis, largely owing to the reactivity of its ketone functionality. This section explores the oxidative and reductive transformations of this compound, focusing on the kinetics and mechanisms of these reactions.
Kinetics and Proposed Mechanisms of Oxidation Reactions
The synthesis of this compound itself often involves the oxidation of N-Carbobenzyloxy-4-hydroxy-L-proline. Understanding these synthetic reactions provides insight into the potential oxidative stability and transformation of the keto-proline derivative. Common methods for the formation of the 4-keto group include oxidation with chromic acid in acetone or employing systems like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) with a co-oxidant.
One established method for producing this compound involves the oxidation of the corresponding secondary alcohol, N-Carbobenzyloxy-4-hydroxy-L-proline, using chromic acid. This reaction typically proceeds at room temperature over a period of 2 to 4 hours, yielding the desired ketone in approximately 75-85% yield. beilstein-journals.org The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-type elimination to give the ketone.
Another effective approach utilizes a catalytic amount of TEMPO in the presence of a stoichiometric oxidant, such as sodium hypochlorite. This system operates under aerobic conditions at room temperature and demonstrates high selectivity for the oxidation of secondary alcohols, affording the ketone product in yields ranging from 85% to 95%. beilstein-journals.org The proposed mechanism involves the oxidation of TEMPO to the active oxoammonium ion, which then serves as the primary oxidant for the alcohol.
While detailed kinetic studies on the further oxidation of this compound are not extensively reported in the context of its degradation, the conditions used for its synthesis from the hydroxyproline precursor indicate a certain level of stability to these oxidative reagents once the ketone is formed.
| Oxidation Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (hours) |
| Jones Oxidation | N-Carbobenzyloxy-4-hydroxy-L-proline | Chromic acid, Acetone | 75-85 | 2-4 |
| TEMPO-Catalyzed Oxidation | N-Carbobenzyloxy-4-hydroxy-L-proline | TEMPO, Sodium hypochlorite | 85-95 | Not specified |
Stereoselective Reduction Processes
The reduction of the carbonyl group in this compound is a critical transformation, as it leads to the formation of N-Carbobenzyloxy-4-hydroxy-L-proline, a valuable chiral building block. The stereochemical outcome of this reduction is of paramount importance, as it determines whether the resulting hydroxyl group is in the cis or trans configuration relative to the carboxylic acid group at C2.
The stereoselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. The rigid pyrrolidine ring and the bulky N-carbobenzyloxy group influence the direction of hydride attack on the prochiral ketone.
Studies on analogous N-protected 4-keto-proline derivatives have shown that different reducing agents can lead to opposite stereochemical outcomes. For instance, the use of sodium borohydride often results in the formation of the cis-hydroxyproline derivative as the major product. In contrast, more sterically demanding reducing agents, such as lithium tri-tert-butoxyaluminum hydride, can favor the formation of the trans isomer. This selectivity is often rationalized by the Felkin-Anh or Cram chelation models, where the approach of the hydride is directed by the stereoelectronic environment around the carbonyl group. researchgate.net
The diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters using sodium borohydride has been examined, with the stereochemical outcome being significantly influenced by the solvent system. rsc.org For example, using a mixed solvent system of an alcohol and a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF) can enhance the degree of asymmetric induction compared to using either solvent alone. rsc.org
The administration of ketoproline to chick embryos has been shown to result in its reduction to hydroxyproline, indicating that biological systems also possess enzymes capable of catalyzing this transformation stereoselectively. nih.gov
| Reducing Agent | Typical Product Stereochemistry | Key Observations |
| Sodium Borohydride (NaBH₄) | Predominantly cis-hydroxyproline derivative | The stereoselectivity can be influenced by the solvent system. rsc.org |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Can favor the trans-hydroxyproline derivative | A bulky hydride source that can lead to different stereochemical outcomes compared to NaBH₄. researchgate.net |
| Biological Reduction (e.g., in chick embryos) | Forms hydroxyproline | Demonstrates that enzymatic systems can perform this reduction. nih.gov |
Applications in Organic Synthesis and Catalysis
Utility in Peptide Synthesis
In the intricate field of peptide synthesis, the incorporation of modified amino acids is a powerful strategy to modulate the structure and function of peptides. N-Carbobenzyloxy-4-keto-L-proline provides a gateway to introduce the 4-ketoproline (Kep) residue, which imparts unique conformational properties to the resulting peptide chain.
The synthesis of peptides containing 4-keto-L-proline is achieved through standard peptide coupling protocols, where N-Cbz-4-keto-L-proline is utilized as the protected amino acid building block. The Cbz group ensures that the nitrogen atom does not participate in unwanted side reactions during the formation of the peptide bond, while the L-configuration of the starting material dictates the stereochemistry at the α-carbon, ensuring the incorporation of the desired L-isomer into the peptide backbone.
Research has demonstrated the successful synthesis of dipeptide derivatives containing 4-keto-L-proline. sigmaaldrich.com A key synthetic route involves the oxidation of a protected 4-hydroxy-L-proline derivative to the corresponding 4-keto derivative. For instance, Boc-4-hydroxy-L-proline can be oxidized using chromium trioxide to yield Boc-4-keto-L-proline in a single step. sigmaaldrich.com This intermediate can then be used in subsequent peptide coupling reactions. The presence of the 4-keto group introduces a site for further chemical modification, such as fluorination, which has been achieved by treating a Z-4-keto-L-proline benzyl (B1604629) ester with diethylaminosulfur trifluoride (DAST) to produce the corresponding 4,4-difluoro-L-proline derivative. sigmaaldrich.com This highlights the utility of the 4-keto group as a handle for introducing further diversity into the peptide structure with retention of the stereochemical integrity at the α-carbon.
Studies have shown that the incorporation of (2S)-4-ketoproline (Kep) into collagen-mimetic peptides (CMPs) is well-tolerated and can lead to the formation of stable triple helices. nih.govnih.gov A conformational analysis of the Kep residue indicated its potential to be accommodated within the collagen triple helix structure. nih.gov This was experimentally verified, and it was further demonstrated that the carbonyl group of the Kep residue could be chemoselectively conjugated with an aminooxy-biotin without disrupting the triple helix's conformational stability. nih.govnih.gov This dual functionality—imposing a conformational bias and providing a site for bioconjugation—makes 4-ketoproline a valuable tool for designing peptidomimetics with tailored properties. nih.gov The ability to introduce such modifications allows for the creation of peptides with predefined secondary structures, which is essential for mimicking the bioactive conformations of natural peptides and proteins. wikipedia.org
Role in Asymmetric Organocatalysis
Asymmetric organocatalysis, a field that utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. L-proline itself is a renowned organocatalyst, capable of promoting a wide range of asymmetric transformations. nih.govmdpi.com However, the role of N-Cbz-4-keto-L-proline in this context is primarily as a precursor or building block for more complex catalysts, rather than as a direct catalyst itself. The presence of the Cbz group on the secondary amine prevents it from participating in the canonical enamine and iminium ion catalytic cycles that are characteristic of proline catalysis. nih.govCurrent time information in Bangalore, IN.
The proline-catalyzed aldol (B89426) reaction is a powerful method for the enantioselective formation of carbon-carbon bonds. The accepted mechanism involves the formation of an enamine intermediate between the ketone donor and the secondary amine of proline. researchgate.netnih.gov This enamine then attacks the aldehyde acceptor, with the stereochemical outcome being controlled by a well-defined transition state. researchgate.netnih.gov Since the nitrogen atom in N-Cbz-4-keto-L-proline is protected by the Cbz group, it cannot form the requisite enamine intermediate. Consequently, N-Cbz-4-keto-L-proline is not employed as a direct catalyst for these reactions. Instead, its value lies in its potential as a starting material for the synthesis of more elaborate proline-based organocatalysts where the protecting group is removed at a later stage or the molecule is otherwise modified. nih.gov
The direct asymmetric α-amination of carbonyl compounds, another key transformation catalyzed by L-proline, also proceeds through an enamine mechanism. Current time information in Bangalore, IN.researchgate.net L-proline catalyzes the reaction of ketones with azodicarboxylates to yield α-aminated products with high enantioselectivity. Current time information in Bangalore, IN.researchgate.net Similar to the aldol reaction, the catalytic cycle is dependent on the availability of the secondary amine of proline. The N-Cbz protection in N-Cbz-4-keto-L-proline precludes its direct use as a catalyst in these transformations. Research in this area focuses on the development of novel proline derivatives that can enhance the efficiency and scope of the α-amination reaction, often involving modifications at the 4-position of the proline ring, but requiring a free secondary amine for catalytic activity. researchgate.net
Proline and its derivatives are also effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroolefins and other Michael acceptors. wikipedia.org The catalytic mechanism can proceed through either an enamine or iminium ion pathway, both of which necessitate a free secondary amine on the catalyst. Current time information in Bangalore, IN. Therefore, N-Cbz-4-keto-L-proline is not suitable for direct use as a catalyst in these reactions. However, the synthesis of specialized organocatalysts for Michael additions often starts from functionalized proline derivatives. For example, optically pure secondary-amino aromatic Tf-amide organocatalysts, which have shown high efficiency in asymmetric Michael reactions, can be prepared from L-hydroxyproline. nih.gov This underscores the role of protected and functionalized prolines, such as N-Cbz-4-keto-L-proline, as valuable chiral building blocks for the construction of more sophisticated catalytic systems.
Scaffold in Complex Molecule Synthesis
The defined stereochemistry and functional handles of this compound make it a powerful starting point for constructing intricate molecular architectures found in biologically active compounds.
The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of alkaloids and other natural products, contributing significantly to their biological activities. nih.govnih.gov Proline and its derivatives are therefore common starting materials in the total synthesis of these complex molecules. nih.gov The synthesis of tetrahydroisoquinoline (THIQ) alkaloids, for example, often involves the construction of heterocyclic motifs where proline-like structures are key components. nih.gov
This compound is a strategic precursor for these syntheses. The compound provides a pre-built, enantiomerically pure pyrrolidine core. The 4-keto group serves as a versatile anchor for introducing substituents or for initiating cyclization reactions to build adjacent rings, which are characteristic of many alkaloid skeletons. smolecule.com For instance, the keto group can undergo reductive amination to install a nitrogen-containing side chain or participate in condensation reactions to form larger ring systems, enabling the efficient assembly of complex target molecules. smolecule.com
L-proline and its derivatives are powerful catalysts and building blocks for the synthesis of a wide variety of heterocyclic compounds. benthamdirect.comresearchgate.net The unique ability of proline to act as a bifunctional catalyst has been harnessed to produce imidazoles, quinoxalines, and spiro-oxindoles, among others. benthamdirect.com
As a synthetic intermediate, this compound is particularly valuable for creating substituted pyrrolidine systems. smolecule.com The keto group at the C4 position is a key site for chemical manipulation. It can be transformed through various reactions, including:
Reductive Amination: Reaction with amines in the presence of a reducing agent to form 4-amino-proline derivatives. smolecule.com
Nucleophilic Addition: Addition of organometallic reagents to create tertiary alcohols.
Cyclization Reactions: Intramolecular reactions to form bicyclic systems, which are valuable scaffolds in medicinal chemistry. smolecule.com
These transformations allow chemists to leverage the fixed stereochemistry of the proline backbone while introducing diversity and complexity at a specific position, leading to libraries of novel heterocyclic compounds for various applications.
Applications in Polymer Chemistry
The demand for sustainable and functional materials has driven research into polymers derived from renewable resources like amino acids. Proline-based monomers are of particular interest for creating polymers with unique properties and structures.
Research has identified 4-hydroxy-L-proline (4-HYP), an abundant and inexpensive amino acid, as a versatile platform for producing functional and stereoregular aliphatic polyesters. chinesechemsoc.org The synthetic strategy involves converting 4-HYP into a bicyclic bridged lactone monomer (termed NR-PL), where 'R' represents a functional group attached to the proline nitrogen. chinesechemsoc.org These monomers, bearing side chains such as N-Boc or N-Cbz, can then be polymerized. chinesechemsoc.org While this compound is a derivative of proline, current established methods for these specific stereoregular polyesters utilize the 4-hydroxy-L-proline precursor, not the 4-keto variant. chinesechemsoc.org Similarly, sustainable polythioesters have been synthesized from monomers derived from 4-Hyp. acs.org
Controlled ring-opening polymerization (ROP) is a powerful technique for producing well-defined polymers. The ROP of N-carboxyanhydrides (NCAs) is a standard method for polypeptide synthesis, though the ROP of proline N-carboxyanhydride (ProNCA) has been challenging. oup.comnih.gov Recent breakthroughs have demonstrated that water can assist in a fast and controlled ROP of ProNCA, yielding well-defined poly-L-proline in minutes. oup.comnih.govresearchgate.net
Similarly, the ROP of monomers derived from 4-hydroxy-L-proline (4-HYP) has been achieved with excellent control. chinesechemsoc.org Using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the ROP of NR-PL monomers yields polyesters with controlled molecular weights (up to ~90 kg·mol−1) and narrow dispersity (Đ). chinesechemsoc.org The polymerization of thioester analogues derived from 4-HYP has also been reported to be well-controlled. acs.org There is, however, no substantial research indicating that this compound itself is used as a monomer in controlled ring-opening polymerization for polyester (B1180765) synthesis. The focus in the literature remains on derivatives of proline, hydroxyproline (B1673980), and their corresponding NCAs or bicyclic lactones. chinesechemsoc.orgoup.com
Table 2: Controlled Ring-Opening Polymerization (ROP) of Proline-Derived Monomers This table presents findings on the controlled polymerization of various monomers derived from the proline family, illustrating the current state of the field.
| Monomer | Initiator / Catalyst | Polymer Type | Molecular Weight (Mn) | Dispersity (Đ) | Ref. |
| Proline N-Carboxyanhydride (ProNCA) | Amine / Water-assisted | Polypeptide (Poly-L-proline) | Up to 18.7 kg·mol−1 | 1.1–1.2 | chemrxiv.org |
| NR-PL (from 4-Hyp) | Alcohol / DBU | Polyester (PNRPE) | Up to ~90 kg·mol−1 | ~1.15 | chinesechemsoc.org |
| NBoc-PTL (from 4-Hyp) | Benzyl mercaptan / Organic Base | Polythioester (PNBocPTE) | Up to 259 kg·mol−1 | <1.15 | acs.org |
| Hydroxyproline-NCA (Hyp-NCA) | Water-assisted | Polypeptide (Linear PHyp) | Up to 7.5 kDa | Narrow | chemrxiv.org |
Biochemical and Medicinal Chemistry Research Applications
Enzyme Inhibition and Modulation
The conformationally constrained pyrrolidine (B122466) ring of proline is a key structural motif found in many enzyme substrates. Consequently, derivatives like N-Carbobenzyloxy-4-keto-L-proline are instrumental in designing molecules that can interact with and modulate the activity of various enzymes.
Prolyl 4-hydroxylases (P4Hs) are a class of Fe(II)- and 2-oxoglutarate-dependent dioxygenases that catalyze the post-translational hydroxylation of proline residues to 4-hydroxyproline (B1632879), a critical modification for the stability of collagen. nih.govnih.gov The inhibition of these enzymes is a therapeutic strategy for conditions involving excessive collagen deposition, such as fibrosis. nih.gov
The mechanism of P4H involves the generation of a highly reactive Fe(IV)=O species that hydroxylates the C4 position of a proline residue within a specific peptide sequence. wikipedia.org Molecules that can interfere with this catalytic cycle can act as inhibitors. This compound, and its deprotected form 4-keto-L-proline, are structurally related to the substrate (proline) and the product (4-hydroxyproline).
While direct studies detailing a mechanism-based inactivation of P4H by this compound are not extensively documented, its structural features suggest several potential inhibitory actions:
Competitive Inhibition: As a proline analog, 4-keto-L-proline could act as a competitive inhibitor by binding to the enzyme's active site, preventing the binding of the natural proline substrate.
Interaction with the Catalytic Center: The ketone's carbonyl group at the C4 position is an electrophilic center. nih.gov This group could potentially interact with the active site iron or other residues, disrupting the enzyme's catalytic function.
Metabolic Interference: Early studies have shown that 4-keto-L-proline can be reduced to hydroxyproline (B1673980) in biological systems. nih.gov This conversion could compete for the reducing equivalents required by P4H. Furthermore, ketoproline has been observed to inhibit the catabolism of hydroxyproline, suggesting it can interfere with proline metabolic pathways. nih.gov
Other proline analogs have been developed as potent P4H inhibitors. For instance, peptides containing the analog 5-oxaproline have been shown to be suicide inactivators of P4H. nih.gov
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. nih.gov The inhibition of DPP-4 is a validated therapeutic approach for managing type 2 diabetes. mdpi.com DPP-4 cleaves dipeptides from the N-terminus of polypeptides, showing high specificity for proline or alanine at the penultimate position. This specificity makes proline analogs foundational scaffolds for the design of DPP-4 inhibitors. mdpi.com
Early development of DPP-4 inhibitors focused on peptidomimetic compounds that resemble the natural Xaa-Pro substrate. These inhibitors are designed to fit into the catalytic pocket of the enzyme, with the proline analog moiety occupying the S1 subsite. This compound represents a protected form of a modified proline scaffold that can be used in the synthesis of such inhibitors. The 4-keto modification offers a point for further chemical elaboration to optimize binding affinity and selectivity. While not an active drug itself, derivatives of 4-oxo-L-proline are important intermediates in the synthesis of various medications, including the DPP-4 inhibitor teneligliptin. google.com
The development of DPP-4 inhibitors has evolved to include various classes based on their chemical structure and interaction with the enzyme. Many of these successful inhibitors incorporate a proline-like fragment.
| DPP-4 Inhibitor | Proline Moiety | Class | Key Structural Feature |
|---|---|---|---|
| Vildagliptin | Cyanopyrrolidine | Peptidomimetic | Contains a nitrile group that forms a reversible covalent bond with the catalytic serine residue. mdpi.com |
| Saxagliptin | Cyanopyrrolidine | Peptidomimetic | Features a cyanopyrrolidine warhead similar to vildagliptin. mdpi.com |
| Sitagliptin | β-aminoacylproline derivative (developed from) | Non-peptidomimetic | Does not form a covalent bond; binds non-covalently to the active site. |
| Linagliptin | N/A (Xanthine-based) | Non-peptidomimetic | A non-proline mimetic that binds tightly to the active site through a network of non-covalent interactions. |
| Teneligliptin | 4-oxo-L-proline derivative (synthetic intermediate) | Non-peptidomimetic | Features a unique anchor-lock domain binding mechanism, with a structure derived from proline-based scaffolds. google.com |
The unique structural constraints of the proline ring make it a valuable scaffold for designing inhibitors for a range of enzymes beyond P4H and DPP-4. The rigidity of the five-membered ring helps to position functional groups in a specific orientation for optimal interaction with an enzyme's active site. This reduces the entropic penalty of binding, often leading to higher affinity. Proline derivatives have been successfully used to target various enzyme classes. For example, proline-based structures are key components in the development of antiviral drugs, such as the COVID-19 therapeutic nirmatrelvir, which targets the main protease (Mpro) of SARS-CoV-2. scienceopen.com
Interaction with Biological Systems and Cellular Processes
The incorporation of modified amino acids like this compound into peptides or their interaction with cellular machinery provides insights into biological processes and can be used to modulate them.
While specific, high-resolution binding studies of this compound with a wide range of proteins are not broadly available, its potential interactions can be inferred from its constituent parts. The molecule possesses distinct functional groups that can participate in various non-covalent interactions critical for molecular recognition at a protein's binding site.
| Functional Group | Potential Binding Interaction | Significance in Molecular Recognition |
|---|---|---|
| Carbobenzyloxy (Cbz) Group | Hydrophobic and π-π stacking interactions | The aromatic ring can interact with nonpolar pockets or aromatic residues (e.g., Phe, Tyr, Trp) in a protein binding site. |
| Keto Group (C=O) | Hydrogen bond acceptor; Dipole-dipole interactions; Covalent bond formation (e.g., oxime ligation) | Can form hydrogen bonds with donor groups like -NH or -OH on amino acid side chains. nih.gov Its electrophilic nature allows for chemoselective reactions. nih.gov |
| Pyrrolidine Ring | Van der Waals forces; Conformational restriction | The rigid ring structure limits the conformational freedom of the molecule, which can lead to a more favorable binding entropy. frontiersin.org |
| Carboxylic Acid | Hydrogen bonding; Ionic interactions (as carboxylate) | Can interact with basic amino acid residues (e.g., Lys, Arg) or act as a hydrogen bond donor/acceptor. |
Proline and its analogs can significantly influence protein synthesis and cellular signaling. The unique cyclic structure of proline distinguishes it from all other proteinogenic amino acids, causing it to have a slower reaction rate during peptide bond formation on the ribosome. embopress.orgnih.gov The synthesis of peptides containing consecutive proline residues can even lead to ribosome stalling, a phenomenon that requires specialized translation factors to resolve. nih.gov
The introduction of proline analogs into the cellular environment can interfere with these processes. researchgate.net If this compound is deprotected within the cell, the resulting 4-keto-L-proline could potentially be recognized by prolyl-tRNA synthetase and mis-incorporated into newly synthesized proteins. nih.gov Such incorporation could alter the structure, stability, and function of proteins due to the different stereoelectronic properties of the 4-keto-proline residue compared to native proline. nih.gov
Furthermore, proline metabolism is intricately linked to cellular signaling pathways. frontiersin.org The catabolism of proline in the mitochondria generates reactive oxygen species (ROS), which are important signaling molecules. mdpi.com Proline levels also influence pathways that respond to nutrient availability and stress. scienceopen.com By acting as a proline mimic, 4-keto-L-proline could potentially perturb these metabolic and signaling networks. For example, it could inhibit enzymes involved in proline biosynthesis or degradation, thereby altering intracellular proline concentrations and downstream signaling events. nih.gov
Interaction with Amino Acid Transporters (e.g., SLC1A4, SLC1A5)
Research into the solute carrier (SLC) superfamily of membrane transport proteins has identified this compound as a key intermediate in the synthesis of specific inhibitors for the neutral amino acid transporters SLC1A4 (also known as ASCT1) and SLC1A5 (ASCT2). These transporters are crucial for mediating the exchange of neutral amino acids across cell membranes and are implicated in various physiological and pathophysiological processes, including cancer metabolism and neurological function. nih.govexlibrisgroup.com
While L-proline itself is a transportable substrate, the development of more specific and high-affinity inhibitors is a significant goal in pharmacology. nih.gov N-protected 4-keto-proline serves as a precursor for the synthesis of multi-functionalized pyrrolidines designed to probe the ligand-binding sites of these transporters. nih.govbiorxiv.org For instance, gem-substituted 4-hydroxyproline derivatives, synthesized from the N-protected 4-keto-proline intermediate, have been specifically created and evaluated for their inhibitory effects on SLC1A4 and SLC1A5. nih.govbiorxiv.org This line of research leverages the conformationally restricted scaffold of the proline ring to develop selective blockers for these critical amino acid exchangers. nih.govexlibrisgroup.com
The table below summarizes the role of this compound as a precursor in this context.
| Precursor Compound | Synthesized Derivatives | Target Transporters | Research Objective |
| N-protected 4-keto-proline | cis-4-methyl-trans-4-hydroxy-L-proline | SLC1A4 (ASCT1) | Develop selective, high-affinity inhibitors |
| N-protected 4-keto-proline | cis-4-hydroxy-trans-4-methyl-L-proline | SLC1A5 (ASCT2) | Modulate amino acid exchange in cancer and neurological diseases |
Effects of Proline Analogues on Cellular Metabolism and Stress Response
Proline metabolism is intrinsically linked to cellular bioenergetics, redox balance, and stress adaptation. frontiersin.org Proline analogues, including derivatives of 4-keto-L-proline, are utilized as research tools to probe these pathways. The catabolism of proline, catalyzed by proline dehydrogenase (PRODH), is a mitochondrial process that contributes to ATP production and can influence cellular responses such as apoptosis. nih.gov
Studies on 4-keto-L-proline have shown that it can influence the metabolism of related amino acids. For example, the administration of 4-keto-L-proline can lead to an increase in free hydroxyproline. nih.gov This effect is attributed to both the conversion of ketoproline to hydroxyproline and the inhibitory action of ketoproline on hydroxyproline catabolism. nih.gov Such interactions highlight the potential for proline analogues to modulate specific metabolic pathways.
The metabolic roles of proline and its analogues are particularly relevant in the context of cancer, where metabolic reprogramming is a key feature. Proline metabolism can act as either a tumor suppressor or an oncogene depending on the context, making its regulatory enzymes potential therapeutic targets. nih.govfrontiersin.org The development of proline analogue inhibitors targeting enzymes like PRODH is an active area of research aimed at disrupting the metabolic adaptability of cancer cells. nih.gov
Strategic Design in Drug Discovery
The structural characteristics of proline and its analogues have made them highly valuable building blocks in modern drug design. nih.gov Over the past 15 years, more than 15 drugs approved by the FDA incorporate proline analogues in their structures. nih.gov
This compound as a Scaffold for Novel Pharmaceuticals
The rigid pyrrolidine ring of proline provides a conformational constraint that is highly desirable in drug design for optimizing binding affinity and specificity to biological targets. This compound serves as a versatile scaffold for building more complex molecules. The ketone group at the C4 position offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
This scaffold is particularly useful in the synthesis of:
Enzyme Inhibitors: As seen with the development of inhibitors for SLC1A4/SLC1A5, the proline backbone can be systematically modified to target the active sites of enzymes and transporters. nih.gov
Peptidomimetics: Incorporating proline analogues into peptides can enhance their stability against proteolytic degradation and lock them into a bioactive conformation.
Conformationally Restricted Molecules: The inherent rigidity of the scaffold is used to reduce the entropic penalty of binding to a target, potentially increasing potency. Hydroxy-L-proline, a close relative, is considered a versatile scaffold for synthesizing diverse multi-functionalized pyrrolidines for this purpose. nih.govexlibrisgroup.com
Design Principles for Pro-drug Development Incorporating Proline Moieties
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. mdpi.com This strategy is employed to overcome issues such as poor solubility, instability, or lack of site-specific delivery. mdpi.comnih.gov Incorporating proline moieties into prodrugs is a strategic approach that leverages the biochemical properties of amino acids and their transporters. nih.gov
Key design principles for developing prodrugs with proline moieties include:
| Design Principle | Rationale & Mechanism | Example Application |
| Targeting Amino Acid Transporters | Prodrugs can be designed as substrates for specific amino acid transporters (like PEPT1 or SLCs) to enhance absorption and achieve tissue-specific delivery. mdpi.comnih.gov | A drug is conjugated to a proline-containing peptide to facilitate its uptake via intestinal peptide transporters. |
| Improving Permeability and Bioavailability | Attaching a proline-containing promoiety can modify the physicochemical properties of a parent drug, such as its lipophilicity or solubility, to improve its ability to cross biological membranes. mdpi.comnih.gov | An ester prodrug is formed between the parent drug and the carboxylic acid of N-protected proline to enhance oral bioavailability. |
| Enzymatic Activation | The linkage between the drug and the proline moiety is designed to be cleaved by specific enzymes (e.g., esterases, peptidases) that are abundant in the target tissue or systemic circulation, releasing the active drug. nih.gov | A dipeptide prodrug containing proline is designed to be stable in the gastrointestinal tract but is cleaved by plasma peptidases to release the active agent. |
| Enhancing Stability | The proline structure can sterically shield labile functional groups on the parent drug, protecting it from chemical or enzymatic degradation before it reaches its target. | A drug susceptible to hydrolysis is stabilized by incorporating it into a cyclic proline-containing structure. |
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation and Stereochemistry
Spectroscopic methods are indispensable for confirming the molecular structure of N-Carbobenzyloxy-4-keto-L-proline. These techniques provide detailed information about the compound's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are applied to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
¹H NMR spectra are used to identify the distinct protons in the molecule. The presence of the carbobenzyloxy (Cbz) protecting group is confirmed by signals in the aromatic region (typically 7.3-7.4 ppm) corresponding to the phenyl group and a characteristic signal for the benzylic methylene (B1212753) (CH₂) protons. The protons of the proline ring appear at distinct chemical shifts, with their multiplicity revealing coupling between adjacent protons.
¹³C NMR spectroscopy provides information on all carbon atoms in the compound. Key signals include the carbonyl carbon of the keto group (typically downfield), the carboxyl carbon, the carbons of the Cbz group, and the carbons of the pyrrolidine (B122466) ring.
Two-dimensional NMR techniques like Gradient Correlation Spectroscopy (gCOSY) and Nuclear Overhauser Effect Spectroscopy (2D-NOE) are employed for unambiguous assignments. gCOSY experiments reveal proton-proton coupling correlations, helping to trace the connectivity within the proline ring. 2D-NOE is crucial for stereochemical confirmation, as it identifies protons that are close in space, which can help to confirm the relative configuration of the substituents on the chiral centers. Interaction studies using NMR have shown that the compound can effectively bind to target proteins, which is crucial for understanding its biological activity. smolecule.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Proline C2-H | 4.5 - 4.8 | 58 - 60 |
| Proline C3-H₂ | 2.5 - 3.0 | 37 - 40 |
| Proline C5-H₂ | 3.6 - 3.9 | 53 - 55 |
| Cbz Phenyl-H | 7.3 - 7.4 | 127 - 136 |
| Cbz Benzyl-CH₂ | 5.1 - 5.3 | 67 - 69 |
| Carboxyl C=O | - | 170 - 174 |
| Proline Keto C=O | - | 205 - 210 |
| Cbz Urethane C=O | - | 154 - 156 |
Note: Data are representative and based on typical chemical shifts for similar structures. The presence of rotamers due to restricted rotation around the N-Cbz bond can lead to the observation of two sets of signals.
Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula with great confidence. In studies of related compounds, HRMS has been used to confirm product purity. researchgate.net
Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, typically detecting the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem MS (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule, providing further structural confirmation. Expected fragmentation would involve the loss of the stable benzyl (B1604629) group or the entire carbobenzyloxy moiety. Studies have utilized mass spectrometry to investigate the interactions between this compound and various proteins and enzymes. smolecule.com
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Ion Species |
| C₁₃H₁₃NO₅ | 264.0817 | Typically within 5 ppm | Protonated Molecule |
Chromatographic Methods for Purity Assessment and Isomer Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and any potential isomers, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. Purity levels of ≥98.0% are often specified for commercial batches of this reagent, as determined by HPLC. fishersci.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification. In patent literature, reverse-phase HPLC has been documented for the purification of related compounds. google.com
Table 3: Typical RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Expected Purity | >98% |
Since the compound is derived from L-proline, confirming its enantiomeric purity is critical, as the presence of the D-enantiomer could have significant implications in stereospecific syntheses. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. While specific methods for this compound are not widely published, CSPs based on polysaccharides or macrocyclic glycopeptides are commonly used for the separation of N-protected amino acids. The goal is to develop a method that shows a single peak for the desired L-enantiomer, confirming an enantiomeric excess of >99%.
Application of Analytical Techniques in Reaction Monitoring and Kinetic Studies
Analytical techniques are crucial for monitoring the progress of the synthesis of this compound, which is often prepared by the oxidation of N-Cbz-4-hydroxy-L-proline. researchgate.netacs.orgresearchgate.net Techniques like HPLC or Thin-Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the keto product in real-time. fishersci.com A typical synthetic procedure involves heating the reaction mixture for several hours, making periodic monitoring essential to determine the point of reaction completion and to minimize the formation of degradation products. google.com By taking aliquots from the reaction mixture at different time points and analyzing them, a kinetic profile of the reaction can be constructed. This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.
Computational and Theoretical Studies
Molecular Docking and Ligand Binding Mode Prediction for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Carbobenzyloxy-4-keto-L-proline, molecular docking studies on analogous proline derivatives have been instrumental in predicting their binding modes to various biological targets, particularly enzymes. These studies provide a foundational understanding of the potential interactions that this compound could form within a protein's active site.
In studies of proline dehydrogenase (PRODH), another enzyme of therapeutic interest, various proline analogs have been investigated. rsc.orgumsystem.edu These studies have shown that modifications on the proline ring significantly influence binding affinity and orientation. The keto group in this compound could potentially displace conserved water molecules within the active site, a phenomenon observed with other inhibitors that can lead to enhanced binding. rsc.org
Table 1: Predicted Interactions of this compound Moieties with Biological Targets (Based on Analog Studies)
| Moiety of N-Cbz-4-keto-L-proline | Potential Interaction Type | Likely Interacting Residue Types in Target Protein |
| Carboxylate Group | Ionic Interaction, Hydrogen Bond | Positively charged residues (e.g., Lys, Arg), Metal ions (e.g., Zn²⁺), Ser, Thr |
| Keto Group (C4) | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln) |
| Carbobenzyloxy (Cbz) Group | Hydrophobic, van der Waals, π-π stacking | Aromatic residues (e.g., Phe, Tyr, Trp), Aliphatic residues (e.g., Leu, Ile, Val) |
| Pyrrolidine (B122466) Ring | van der Waals | Hydrophobic pockets |
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations of Reactivity and Conformation
The conformational flexibility of the proline ring and the rotational barrier of the amide bond are critical determinants of the biological activity of proline-containing molecules. Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools to explore these aspects for this compound.
MD simulations of N-acyl proline derivatives in aqueous solution have provided insights into the cis/trans isomerization of the amide bond. sigmaaldrich.comsigmaaldrich.cn The carbobenzyloxy group in this compound, being a tertiary amide, will also exhibit this isomerization. The energy barrier between the cis and trans conformers is a key factor in protein folding and ligand binding kinetics. sigmaaldrich.com MD simulations can elucidate the conformational landscape of this compound, revealing the populations of different conformers and the dynamics of their interconversion. These simulations often employ force fields specifically parameterized for peptides and proteins to accurately model the intramolecular and intermolecular interactions. rsc.org
Table 2: Predicted Conformational Preferences of N-Cbz-4-keto-L-proline based on Analog Studies
| Conformational Feature | Predicted Predominant State(s) | Influencing Factors | Computational Method |
| Pyrrolidine Ring Pucker | Cγ-exo favored | Stereoelectronic effects of the C4-keto group | QM (DFT) Calculations |
| Amide Bond Isomerism | Trans isomer generally favored, but cis population significant | Steric hindrance of the Cbz group | MD Simulations |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry, particularly the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. For this compound, computational studies can predict the feasibility and stereochemical outcomes of reactions involving its functional groups.
The keto group at the C4 position is a prime site for various chemical transformations. For instance, its reduction to a hydroxyl group is a common synthetic step. DFT calculations can model the transition states of such reductions, providing insights into the stereoselectivity of the reaction with different reducing agents. This is crucial for the synthesis of specific stereoisomers of 4-hydroxyproline (B1632879) derivatives, which are valuable chiral building blocks.
Furthermore, computational studies on proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, have provided a deep understanding of the role of the proline scaffold in asymmetric catalysis. nih.govresearchgate.net While this compound itself is a protected amino acid and not a catalyst in this context, the principles derived from these studies are applicable to understanding the reactivity of its pyrrolidine ring. For example, DFT calculations can be used to explore the mechanism of enolate formation at the C3 or C5 position under basic conditions, which could be a potential side reaction during synthetic manipulations. Computational elucidation of the reaction mechanism for the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) highlights the power of these methods in understanding complex reaction pathways involving similar cyclic structures. rsc.org
In Silico Structure-Activity Relationship (SAR) Modeling for Drug Design
Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be applied to series of proline derivatives to guide the design of more potent and selective inhibitors.
For a series of compounds based on the this compound scaffold, QSAR models can be developed to predict their inhibitory activity against a specific target enzyme. These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.
By analyzing the QSAR model, medicinal chemists can identify which structural modifications are likely to improve biological activity. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at a particular position on the proline ring leads to higher potency. This information can then be used to design new analogs of this compound with enhanced therapeutic potential. Studies on proline derivatives as potential ACE inhibitors have laid the groundwork for such approaches. nih.gov The insights gained from these models can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
